molecular formula C6H14ClNO3 B12309420 1-(Morpholin-2-yl)ethane-1,2-diol hydrochloride

1-(Morpholin-2-yl)ethane-1,2-diol hydrochloride

Cat. No.: B12309420
M. Wt: 183.63 g/mol
InChI Key: OZRXAJCRSBMLON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-1-[(2S)-morpholin-2-yl]ethane-1,2-diol hydrochloride is a chemical compound that features a morpholine ring attached to an ethane-1,2-diol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-[(2S)-morpholin-2-yl]ethane-1,2-diol hydrochloride typically involves the reaction of morpholine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the ring-opening of ethylene oxide and its subsequent attachment to the morpholine ring. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of (1S)-1-[(2S)-morpholin-2-yl]ethane-1,2-diol hydrochloride involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[(2S)-morpholin-2-yl]ethane-1,2-diol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(1S)-1-[(2S)-morpholin-2-yl]ethane-1,2-diol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-[(2S)-morpholin-2-yl]ethane-1,2-diol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in metabolic processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog that lacks the ethane-1,2-diol moiety.

    Ethylene glycol: Contains the ethane-1,2-diol structure but lacks the morpholine ring.

    N-Methylmorpholine: Similar to morpholine but with a methyl group attached to the nitrogen atom.

Uniqueness

(1S)-1-[(2S)-morpholin-2-yl]ethane-1,2-diol hydrochloride is unique due to the combination of the morpholine ring and the ethane-1,2-diol moiety. This unique structure imparts specific chemical and biological properties that are not present in the simpler analogs.

Properties

Molecular Formula

C6H14ClNO3

Molecular Weight

183.63 g/mol

IUPAC Name

1-morpholin-2-ylethane-1,2-diol;hydrochloride

InChI

InChI=1S/C6H13NO3.ClH/c8-4-5(9)6-3-7-1-2-10-6;/h5-9H,1-4H2;1H

InChI Key

OZRXAJCRSBMLON-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)C(CO)O.Cl

Origin of Product

United States

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